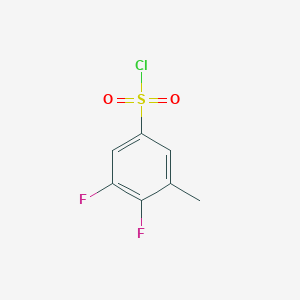

3,4-Difluoro-5-methylbenzenesulfonyl chloride

描述

3,4-Difluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.62 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industry.

准备方法

The synthesis of 3,4-Difluoro-5-methylbenzenesulfonyl chloride typically involves the reaction of 3,4-difluoro-5-methylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

3,4-Difluoro-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.

Common reagents used in these reactions include bases (e.g., pyridine), reducing agents (e.g., LiAlH4), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the type of reaction and the reagents used.

科学研究应用

Scientific Research Applications

1. Organic Synthesis:

3,4-Difluoro-5-methylbenzenesulfonyl chloride serves as a key reagent in organic synthesis. Its sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide derivatives, sulfonate esters, and sulfonothioates, which are valuable intermediates in organic chemistry.

2. Medicinal Chemistry:

In the pharmaceutical industry, this compound is instrumental in synthesizing active pharmaceutical ingredients (APIs). For instance:

- It is used in the development of sulfonamide antibiotics and other therapeutic agents due to its ability to modify biomolecules like proteins and peptides .

- A notable application includes its role in creating compounds that act on specific biological pathways related to inflammatory diseases and cancer treatment .

3. Agrochemicals:

The compound is also utilized in the production of agrochemicals. Its derivatives have been explored for their potential as herbicides and pesticides due to their ability to interact with biological systems in plants.

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study demonstrated the use of this compound in synthesizing novel sulfonamide antibiotics. The reaction involved nucleophilic attack by amines on the sulfonyl chloride group, leading to high yields of sulfonamide derivatives with potent antibacterial activity .

Case Study 2: Modulation of Protein Function

Research highlighted how this compound was used to modify specific amino acid residues in proteins. By attaching the sulfonyl group to cysteine residues, researchers were able to study changes in protein function and stability, providing insights into enzyme mechanisms and potential therapeutic targets .

Data Table: Applications Overview

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Formation of sulfonamide derivatives through nucleophilic substitution | Antibiotics, organic intermediates |

| Medicinal Chemistry | Synthesis of APIs for therapeutic uses | Anti-inflammatory agents |

| Agrochemicals | Development of herbicides and pesticides | Plant growth regulators |

| Biochemistry | Modification of biomolecules for functional studies | Protein engineering |

作用机制

The mechanism of action of 3,4-Difluoro-5-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules .

相似化合物的比较

Similar compounds to 3,4-Difluoro-5-methylbenzenesulfonyl chloride include:

3,4-Difluorobenzenesulfonyl chloride: Lacks the methyl group, making it less sterically hindered.

5-Methylbenzenesulfonyl chloride: Lacks the fluorine atoms, resulting in different electronic properties.

3,4-Dichloro-5-methylbenzenesulfonyl chloride: Contains chlorine atoms instead of fluorine, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of fluorine and methyl groups, which influence its reactivity and the types of reactions it can undergo.

生物活性

3,4-Difluoro-5-methylbenzenesulfonyl chloride (CAS No. 1803792-87-1) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

Chemical Structure : The compound features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, a methyl group at the 5 position, and a sulfonyl chloride functional group.

Molecular Formula : C7H6ClF2O2S

The biological activity of this compound primarily involves its interaction with various biomolecular targets:

- Enzyme Inhibition : This compound can inhibit enzymes that are crucial for cellular processes. For instance, it has been shown to affect enzymes involved in DNA replication and cell division, such as Taq polymerase and telomerase.

- Target Proteins : It interacts with proteins such as heat shock protein 90 (hsp90), which plays a significant role in protein folding and stability under stress conditions. Additionally, it may affect signaling pathways by targeting kinases involved in cell proliferation and survival.

Biological Activity Overview

The biological activities associated with this compound include:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from sulfonamides:

- Antitumor Studies :

-

Antimicrobial Evaluation :

- Research on sulfonamide derivatives showed promising results against bacterial strains, indicating that structural modifications could lead to enhanced antimicrobial properties. Although specific data on this compound is not available, the trends observed in related compounds provide a basis for further investigation .

- Mechanistic Insights :

Biochemical Pathways and Effects

The compound's influence on various biochemical pathways is noteworthy:

- Cell Cycle Regulation : By inhibiting key enzymes involved in DNA synthesis and repair, this compound may induce cell cycle arrest in cancer cells.

- Oxidative Stress Response : It may modulate oxidative stress responses by affecting enzymes that regulate reactive oxygen species (ROS), thus influencing apoptosis pathways .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the key structural features of 3,4-difluoro-5-methylbenzenesulfonyl chloride, and how do they influence its reactivity?

- The compound (C₇H₅ClF₂O₂S) features a benzene ring substituted with fluorine atoms at positions 3 and 4, a methyl group at position 5, and a sulfonyl chloride group. The electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution reactions. The methyl group introduces steric effects, which may modulate reaction rates in synthetic pathways .

Q. What methods are recommended for synthesizing this compound?

- A common approach involves chlorosulfonation of 3,4-difluoro-5-methylbenzene derivatives using chlorosulfonic acid. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize side products like sulfonic acids. Post-synthesis purification via recrystallization or column chromatography is critical to achieve high purity (>95%) .

Q. How can researchers safely handle and store this compound?

- The sulfonyl chloride group is moisture-sensitive and reacts exothermically with water. Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Use PPE (gloves, goggles) and work in a fume hood to avoid exposure to HCl fumes generated during reactions .

Q. What spectroscopic techniques are used to characterize this compound?

- 19F NMR : To confirm fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic fluorine).

- 1H NMR : Methyl protons resonate at δ ~2.5 ppm, while aromatic protons appear downfield (δ ~7.0–8.0 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 226.63 (M⁺) with fragmentation patterns indicative of sulfonyl chloride cleavage .

Advanced Research Questions

Q. How does the substituent pattern (fluoro, methyl) affect the compound’s reactivity in nucleophilic substitutions?

- Comparative studies with analogs (e.g., 3,4-dichloro-5-fluorobenzenesulfonyl chloride) show that fluorine’s strong electron-withdrawing effect accelerates nucleophilic displacement at the sulfonyl chloride group. The methyl group at position 5 introduces steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using HPLC or in-situ IR spectroscopy can quantify these effects .

Q. What strategies mitigate side reactions during derivatization (e.g., sulfonamide formation)?

- To avoid over-alkylation or hydrolysis:

- Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.

- Employ mild bases (e.g., pyridine) to scavenge HCl without deprotonating nucleophiles.

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 3:1) .

Q. How can this compound be utilized in designing enzyme inhibitors or bioconjugates?

- The sulfonyl chloride reacts selectively with thiols or amines in proteins, enabling covalent modification. Example: Conjugation to cysteine residues in enzyme active sites to study inhibition kinetics (e.g., serine proteases). Optimize pH (7–9) and buffer systems (e.g., PBS) to balance reactivity and protein stability .

Q. What computational methods predict the compound’s reactivity in diverse chemical environments?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for nucleophilic substitutions. Solvent effects (PCM models) and substituent electronic parameters (Hammett σ values) can rationalize experimental reaction rates .

Q. Methodological Notes

- Contradiction Analysis : Discrepancies in reported reaction rates (e.g., methyl vs. nitro substituents) may arise from solvent polarity or nucleophile steric demand. Replicate experiments under standardized conditions (e.g., DMF, 25°C) are advised.

- Advanced Synthesis : For regioselective modifications, consider directed ortho-metalation (DoM) strategies to introduce additional functional groups .

属性

IUPAC Name |

3,4-difluoro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c1-4-2-5(13(8,11)12)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCIHNUONUIJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。